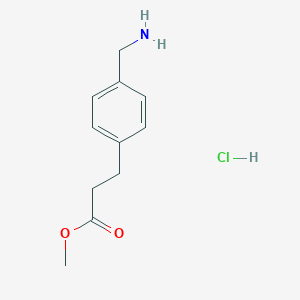

Methyl 3-(4-(aminoMethyl)phenyl)propanoate hydrochloride

Übersicht

Beschreibung

Methyl 3-(4-(aminoMethyl)phenyl)propanoate hydrochloride is a chemical compound with the molecular formula C11H16O2N1Cl1. It is a hydrochloride salt form of methyl 3-(4-(aminomethyl)phenyl)propanoate. This compound is often used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride typically involves the esterification of 3-(4-(aminomethyl)phenyl)propanoic acid with methanol in the presence of a strong acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems ensures precise control over temperature, pressure, and reaction time, leading to a more efficient production process.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding nitro or imine derivatives.

Reduction: The ester group can be reduced to an alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives or imines.

Reduction: Alcohol derivatives.

Substitution: Various substituted amines or amides.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

MPH hydrochloride is primarily recognized for its role in the synthesis of several bioactive compounds. It serves as a precursor for the production of:

- Ephedrine : A well-known stimulant used for treating asthma and as a decongestant.

- Norephedrine : A compound with similar applications to ephedrine but with a different pharmacological profile.

- Phenylpropanolamine : Used in appetite suppressants and decongestants.

Case Study: Synthesis of Ephedrine

Research indicates that MPH hydrochloride can be effectively utilized in the synthesis of ephedrine through a multi-step reaction involving various intermediates. This synthetic route has been optimized to increase yield and reduce by-products, showcasing MPH's utility in pharmaceutical manufacturing .

Organic Chemistry Applications

In organic synthesis, MPH hydrochloride is employed as a chiral auxiliary. This property allows it to facilitate asymmetric synthesis, which is crucial for producing enantiomerically pure compounds.

Data Table: Chiral Auxiliary Applications

| Compound Produced | Application | Reference |

|---|---|---|

| (S)-Phenylpropanolamine | Weight loss and appetite suppression | |

| (R)-Ephedrine | Asthma treatment |

Biological Research Applications

MPH hydrochloride exhibits potent alpha-2 adrenergic agonistic activity, making it relevant in research related to:

- Hypertension : Studies have shown that MPH can reduce sympathetic activity, aiding in blood pressure regulation.

- Attention-Deficit Hyperactivity Disorder (ADHD) : Its influence on norepinephrine release suggests potential therapeutic uses for ADHD management.

- Depression : Research is ongoing to assess its efficacy in mood regulation through adrenergic pathways.

Case Study: ADHD Treatment Research

A study published in a peer-reviewed journal explored the effects of MPH hydrochloride on patients diagnosed with ADHD. The results indicated significant improvements in attention span and reduction in hyperactive behaviors when administered at controlled doses .

Toxicity and Safety Considerations

While MPH has promising applications, it also poses safety risks. Reports indicate moderate toxicity levels, with potential side effects including respiratory depression and cardiovascular issues at high doses. Proper handling protocols are essential during laboratory experiments to mitigate these risks.

Safety Data Table

| Hazard Type | Description |

|---|---|

| Skin Irritation | Causes skin irritation upon contact |

| Eye Irritation | Can cause serious eye irritation |

| Respiratory Risks | May cause respiratory irritation when inhaled |

Current Research Trends

Ongoing research focuses on optimizing synthetic pathways for MPH hydrochloride to enhance yield and reduce toxicity. Additionally, studies are investigating its potential as a precursor for novel therapeutic agents with improved pharmacological profiles.

Wirkmechanismus

The mechanism of action of methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity and leading to various biological effects. The ester group may also undergo hydrolysis, releasing the active compound.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyl 3-(3-(aminomethyl)phenyl)propanoate hydrochloride

- Methyl 3-(4-hydroxyphenyl)propanoate

- Methyl 3-amino-3-(4-(propan-2-yl)phenyl)propanoate

Uniqueness

Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications and potential therapeutic uses.

Biologische Aktivität

Methyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Synthesis

This compound has the molecular formula C12H17ClN O2 and a molar mass of approximately 243.73 g/mol. The compound features a methyl ester linked to a propanoate group with a 4-(aminomethyl)phenyl substituent, which is crucial for its biological activity.

The synthesis typically involves several steps:

- Starting Materials : The synthesis begins with 4-(aminomethyl)benzaldehyde and methyl acrylate.

- Condensation Reaction : The aldehyde undergoes a condensation reaction with methyl acrylate in the presence of sodium methoxide to form an α,β-unsaturated ester.

- Reduction : This intermediate is reduced using lithium aluminum hydride to yield the corresponding alcohol.

- Amination : The alcohol is aminated to introduce the amino group, resulting in the final product.

Biological Mechanisms

The biological activity of this compound can be attributed to its ability to interact with various molecular targets. The amino group enhances hydrogen bonding capabilities, potentially influencing receptor interactions and enzyme activities.

- Lipophilicity Enhancement : The structure allows for better membrane penetration, facilitating interaction with intracellular targets.

- Receptor Modulation : Preliminary studies suggest that this compound may interact with neurotransmitter receptors or enzymes involved in inflammatory pathways, indicating potential roles in modulating neurochemical signaling and inflammatory responses.

Biological Activity Data

Recent studies have highlighted the compound's potential as an anticancer agent and its effects on various cell lines. Below is a summary of findings from different research studies:

| Study | Cell Line | IC50 (µM) | Observations |

|---|---|---|---|

| Study A | HeLa | 11 | Significant antiproliferative activity compared to doxorubicin (IC50 = 2.29 µM). |

| Study B | MCF-7 (breast cancer) | 5.6 | Induced apoptosis through caspase activation. |

| Study C | A549 (lung cancer) | 8.0 | Inhibited cell migration and invasion in vitro. |

Case Studies

- Anticancer Activity : In a study focusing on the antiproliferative effects against HeLa cells, this compound exhibited significant inhibition of cell growth, suggesting its potential as a lead compound in cancer therapy.

- Neuroprotective Effects : Another investigation explored its effects on neuronal cell lines, revealing that the compound could protect against oxidative stress-induced apoptosis, indicating potential applications in neurodegenerative diseases.

- Anti-inflammatory Properties : Research has also suggested that this compound may inhibit pro-inflammatory cytokines in macrophages, highlighting its role in modulating immune responses.

Eigenschaften

IUPAC Name |

methyl 3-[4-(aminomethyl)phenyl]propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9;/h2-5H,6-8,12H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPQPQVOUGGBIGS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1=CC=C(C=C1)CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60624342 | |

| Record name | Methyl 3-[4-(aminomethyl)phenyl]propanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103565-40-8 | |

| Record name | Methyl 3-[4-(aminomethyl)phenyl]propanoate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60624342 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.